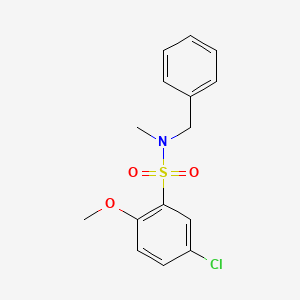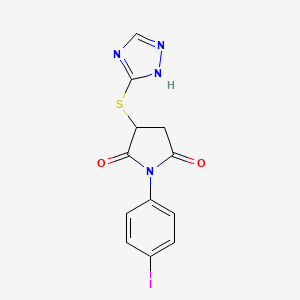![molecular formula C24H27N3 B5433294 1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)
1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine, also known as MPBP, is a psychoactive compound that belongs to the class of piperazine derivatives. It is a designer drug that has gained popularity in recent years due to its potent effects on the central nervous system. MPBP is a relatively new compound, and research on its properties and applications is still ongoing. In
科学研究应用
1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have potent agonistic activity at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been found to have affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, as well as dopamine receptors. This makes it a valuable tool for studying the complex interactions between these neurotransmitters and their receptors.
作用机制
The exact mechanism of action of 1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine is still not fully understood. However, it is known to act as a potent agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been found to have affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, as well as dopamine receptors. This suggests that it may modulate the activity of these neurotransmitters and their receptors, leading to changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. This compound has also been found to alter the activity of various brain regions involved in the regulation of mood, anxiety, and cognition. These effects may be mediated by its actions on the 5-HT1A and 5-HT2A receptors, as well as other neurotransmitter systems.
实验室实验的优点和局限性
1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine has several advantages as a research tool. It is a potent and selective agonist at the 5-HT1A and 5-HT2A receptors, which makes it useful for studying the role of these receptors in the regulation of mood, anxiety, and cognition. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to its use. This compound has not been extensively studied in humans, and its effects on human physiology and behavior are not well understood. Additionally, its psychoactive effects may make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine. One area of interest is its potential as a therapeutic agent for the treatment of mood disorders such as depression and anxiety. Studies have shown that this compound has antidepressant-like effects in animal models, and further research is needed to explore its potential in humans. Another area of interest is its role in the regulation of cognitive function. This compound has been shown to enhance cognitive performance in animal studies, and further research is needed to explore its potential as a cognitive enhancer. Additionally, more research is needed to understand the long-term effects of this compound on brain function and behavior. Overall, this compound is a promising research tool with many potential applications in the field of neuroscience.
合成方法
The synthesis of 1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine involves the reaction of 1-(3-methylbenzyl)piperazine with 4-(2-pyridinyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization to obtain a high-purity compound.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[(4-pyridin-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3/c1-20-5-4-6-22(17-20)19-27-15-13-26(14-16-27)18-21-8-10-23(11-9-21)24-7-2-3-12-25-24/h2-12,17H,13-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYXPJHOIBSDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine dihydrochloride](/img/structure/B5433216.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5433226.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5433234.png)
![2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5433244.png)
![methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B5433252.png)
![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)


![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5433283.png)

![4-chloro-1-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5433300.png)
